molecular formula C16H14N4O3 B2516790 Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate CAS No. 1018057-17-4

Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate

Cat. No.: B2516790
CAS No.: 1018057-17-4
M. Wt: 310.313
InChI Key: OQCZVAQXFFUWBB-UKTHLTGXSA-N
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Description

Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate is a synthetic organic compound that features a complex structure incorporating a furan ring, a pyridine ring, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the 1,2,4-Triazole Ring: This involves the reaction of hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

    Coupling Reactions: The furan and triazole intermediates are then coupled with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck coupling.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at various positions, particularly at the double bond in the prop-2-enoate moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and triazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Furanones, pyridine N-oxides.

    Reduction Products: Saturated esters, reduced triazole derivatives.

    Substitution Products: Halogenated pyridines, substituted triazoles.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.

Industry:

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Ethyl 3-(furan-2-yl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate: Similar structure but with a pyridine ring at a different position.

    Ethyl 3-(furan-2-yl)-2-[5-(pyridin-4-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate: Another positional isomer.

    Ethyl 3-(furan-2-yl)-2-[5-(pyrimidin-2-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate: Contains a pyrimidine ring instead of pyridine.

Uniqueness: The unique combination of the furan, pyridine, and triazole rings in Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific arrangement allows for unique interactions with biological targets, which can be exploited in drug design and other scientific research areas.

Properties

IUPAC Name

ethyl (E)-3-(furan-2-yl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-22-16(21)13(9-12-6-4-8-23-12)15-18-14(19-20-15)11-5-3-7-17-10-11/h3-10H,2H2,1H3,(H,18,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCZVAQXFFUWBB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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